AR-C155858

Description

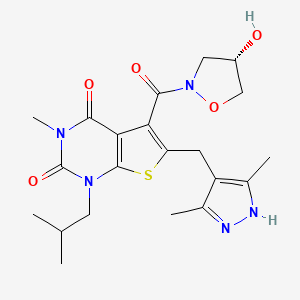

Structure

3D Structure

Properties

IUPAC Name |

6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5S/c1-10(2)7-25-20-17(18(28)24(5)21(25)30)16(19(29)26-8-13(27)9-31-26)15(32-20)6-14-11(3)22-23-12(14)4/h10,13,27H,6-9H2,1-5H3,(H,22,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIVOJWVBJIOFM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4CC(CO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4C[C@@H](CO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436993 | |

| Record name | AR-C155858 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496791-37-8 | |

| Record name | AR-C155858 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]-3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

AR-C155858: A Deep Dive into its Mechanism of Action on Monocarboxylate Transporter 1 (MCT1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C155858 is a potent and selective small molecule inhibitor of the monocarboxylate transporters MCT1 and, to a lesser extent, MCT2.[1][2][3][4] It has emerged as a critical tool for studying the roles of these transporters in various physiological and pathological processes, including T-cell activation, cancer metabolism, and neurobiology.[5] This technical guide provides a comprehensive overview of the mechanism of action of AR-C155858 on MCT1, detailing its binding characteristics, inhibitory kinetics, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action

AR-C155858 exerts its inhibitory effect on MCT1 through a non-competitive, tight-binding mechanism. A key feature of its action is that it binds to an intracellular site on the transporter. This necessitates the compound to first traverse the plasma membrane to reach its target. The inhibition is time-dependent and slowly reversible, with maximal inhibition achieved after a pre-incubation period. Following removal of the inhibitor, the restoration of L-lactate uptake is significantly delayed.

Binding Site and Molecular Interactions

The binding site for AR-C155858 is located within the C-terminal half of MCT1, specifically involving transmembrane (TM) helices 7-10. Site-directed mutagenesis and molecular modeling studies have identified several key amino acid residues crucial for inhibitor binding and isoform selectivity. Notably, Phe360 in TM10 and Ser364 have been identified as critical for high-affinity binding. The mutation of these residues to their equivalents in the AR-C155858-insensitive MCT4 results in a significant reduction in inhibitor sensitivity. Further studies have implicated Asn147, Arg306, Ser364, Lys38, Asp302, Leu274, and Ser278 in directing the inhibitor to its binding site and in the overall interaction. Interestingly, some of these residues, such as Lys38, Asp302, and Arg306, are also involved in the substrate translocation mechanism of MCT1.

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of AR-C155858 with MCTs.

| Parameter | Value | Cell System/Model | Reference |

| Ki for MCT1 | 2.3 ± 1.4 nM | Rat Erythrocytes | |

| Ki for MCT2 | < 10 nM | Xenopus laevis Oocytes | |

| MCT4 | No significant inhibition up to 10 µM | Xenopus laevis Oocytes | |

| kcat (Turnover number) for MCT1 | 12.2 ± 1.1 s⁻¹ | Rat Erythrocytes | |

| Number of AR-C155858 binding sites (Et) on MCT1 | 1.29 ± 0.09 nmol per ml of packed cells | Rat Erythrocytes |

| Parameter | Value | Cell Line | Reference |

| Km for AR-C155858 uptake | 0.399 ± 0.067 µM | 4T1 Murine Breast Cancer Cells | |

| Vmax for AR-C155858 uptake | 4.79 ± 0.58 pmol/mg/min | 4T1 Murine Breast Cancer Cells | |

| Diffusional Clearance (P) for AR-C155858 uptake | 0.330 ± 0.088 µL/mg/min | 4T1 Murine Breast Cancer Cells |

Signaling Pathways and Cellular Consequences

The inhibition of MCT1 by AR-C155858 has significant downstream effects on cellular metabolism and signaling, particularly in highly glycolytic cells such as activated T-lymphocytes and cancer cells. By blocking the efflux of lactate, AR-C155858 leads to intracellular lactate accumulation and a decrease in intracellular pH. This metabolic disruption can inhibit glycolysis, alter redox balance, and ultimately suppress cell proliferation. In the context of cancer therapy, targeting MCT1 can render cancer cells more susceptible to other treatments and can modulate the tumor microenvironment.

Caption: Mechanism of AR-C155858 action on a glycolytic cell.

Experimental Protocols

Lactate Transport Assay in Xenopus laevis Oocytes

This protocol is used to determine the inhibitory effect of AR-C155858 on specific MCT isoforms expressed heterologously.

Methodology:

-

cRNA Preparation and Oocyte Injection: Synthesize cRNA for the desired MCT isoform (e.g., MCT1, MCT2, or MCT4). Inject the cRNA into Xenopus laevis oocytes and incubate for 72 hours to allow for protein expression.

-

Inhibitor Pre-incubation: Pre-incubate the oocytes in a transport buffer (e.g., 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl2, 1 mM CaCl2, and 20 mM MES, pH 6.0) containing the desired concentration of AR-C155858 for 45 minutes.

-

Lactate Uptake Measurement: Measure the uptake of L-[¹⁴C]lactate (e.g., at a concentration of 0.5 mM) over a short, linear time period (e.g., 2.5 minutes).

-

Data Analysis: Determine the rate of lactate uptake in the presence and absence of the inhibitor to calculate the percentage of inhibition. For determining Ki values, perform inhibitor titrations.

Caption: Workflow for lactate transport assay in Xenopus oocytes.

Lactate Transport Assay in Rat Erythrocytes

This protocol utilizes a native system with high levels of endogenous MCT1 to characterize the inhibitor's kinetics.

Methodology:

-

Erythrocyte Preparation: Obtain fresh rat erythrocytes and wash them in a suitable buffer.

-

Inhibition of Anion Exchanger: Block lactate transport via the anion exchanger (AE1) using an inhibitor such as 5 µM DIDS.

-

Lactate Transport Measurement: Monitor the proton-linked transport of L-lactate (e.g., 10 mM) into the erythrocytes at a controlled temperature (e.g., 6 °C) by measuring the extracellular pH increase using a pH electrode.

-

Inhibitor Titration: Perform the assay with a range of AR-C155858 concentrations to determine the Ki value.

[³H]-AR-C155858 Binding Assay in Xenopus laevis Oocytes

This protocol directly measures the binding of radiolabeled AR-C155858 to MCT1.

Methodology:

-

Oocyte Preparation: Inject oocytes with MCT1 cRNA or water (as a control) and incubate for 3 days.

-

Binding Incubation: Incubate the oocytes in a transport buffer (pH 6.0) containing a known concentration of [³H]-AR-C155858 (e.g., 50 nM) for 45 minutes at room temperature.

-

Membrane Isolation: Isolate the oocyte membranes by homogenization and centrifugation.

-

Scintillation Counting: Solubilize the membrane pellet and measure the amount of bound [³H]-AR-C155858 using a scintillation counter.

-

Data Analysis: Correct for non-specific binding using the data from water-injected oocytes to determine the specific binding of the inhibitor to MCT1.

Caption: Isoform selectivity of AR-C155858 for monocarboxylate transporters.

Conclusion

AR-C155858 is a highly specific and potent inhibitor of MCT1 and MCT2 that acts via a well-characterized intracellular binding mechanism. Its utility in preclinical research has significantly advanced our understanding of the roles of monocarboxylate transporters in health and disease. The detailed mechanistic and methodological information provided in this guide serves as a valuable resource for researchers utilizing AR-C155858 in their studies and for those involved in the development of novel MCT inhibitors.

References

- 1. Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intracellular Binding Site of AR-C155858: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intracellular binding site of AR-C155858, a potent inhibitor of monocarboxylate transporters (MCTs). AR-C155858 shows high affinity for MCT1 and MCT2, while being largely inactive against MCT4, making it a valuable tool for studying lactate transport and a potential therapeutic agent in oncology and immunology.[1][2][3][4] This document details the molecular basis of its inhibitory action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the associated biological pathways and experimental workflows.

Molecular Mechanism and Binding Site Localization

The precise binding pocket has been mapped to the C-terminal half of the transporter, specifically involving transmembrane (TM) helices 7-10. This was elucidated through studies using chimeric transporters constructed from inhibitor-sensitive MCT1 and inhibitor-insensitive MCT4.

Key Amino Acid Residues

Site-directed mutagenesis and molecular modeling studies have identified several critical amino acid residues within the binding pocket that are essential for the high-affinity interaction with AR-C155858. These residues are also implicated in the binding and translocation of the natural substrates of the transporter, such as lactate and pyruvate.

Key residues for AR-C155858 binding include:

-

Asn147 (in TM helix 5)

-

Arg306 (in TM helix 8)

-

Ser364 (in TM helix 10)

These residues are thought to be important for guiding the inhibitor to its final binding position. Once positioned, AR-C155858 is believed to interact with another set of residues crucial for the transporter's function:

-

Lys38 (in TM helix 1)

-

Asp302 (in TM helix 8)

-

Phe360 (in TM helix 10)

-

Leu274

-

Ser278

The interaction of AR-C155858 with these residues is thought to lock the transporter in a conformation that prevents the translocation of its substrates.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of AR-C155858 with its target transporters.

| Parameter | Transporter | Value | Cell System | Reference |

| Ki (Inhibition Constant) | MCT1 | 2.3 ± 1.4 nM | Rat Erythrocytes | |

| MCT2 | < 10 nM | Xenopus laevis oocytes | ||

| kcat (Turnover Number) | MCT1 | 12.2 ± 1.1 s⁻¹ | Rat Erythrocytes | |

| IC50 (L-lactate uptake) | MCT1/2 | 25.0 ± 4.2 nM | 4T1 breast cancer cells | |

| IC50 (Cell proliferation) | MCT1/2 | 20.2 ± 0.2 nM | 4T1 breast cancer cells |

Table 1: Kinetic and Inhibitory Parameters of AR-C155858

| Residue | Location | Role in Binding | Reference |

| Asn147 | TM5 | Directing inhibitor to binding site | |

| Arg306 | TM8 | Directing inhibitor to binding site | |

| Ser364 | TM10 | Directing inhibitor to binding site | |

| Lys38 | TM1 | Final binding site interaction | |

| Asp302 | TM8 | Final binding site interaction | |

| Phe360 | TM10 | Final binding site interaction | |

| Leu274 | - | Final binding site interaction | |

| Ser278 | - | Final binding site interaction |

Table 2: Key Amino Acid Residues in the AR-C155858 Binding Site of MCT1

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the intracellular binding site of AR-C155858.

Construction of MCT1/MCT4 Chimeric Transporters

This technique is used to localize the binding domain of AR-C155858 by swapping domains between the sensitive MCT1 and the insensitive MCT4.

Protocol:

-

Vector Preparation: Utilize expression vectors containing the full-length cDNA for rat MCT1 and MCT4.

-

Restriction Digestion: Identify a common, unique restriction site within the transmembrane domain-spanning region of both MCT1 and MCT4 cDNAs. Perform restriction digests to excise the N-terminal and C-terminal fragments of both transporters.

-

Ligation: Ligate the N-terminal fragment of MCT1 with the C-terminal fragment of MCT4 to create the MCT1/4 chimera. Conversely, ligate the N-terminal fragment of MCT4 with the C-terminal fragment of MCT1 to create the MCT4/1 chimera.

-

Site-Directed Mutagenesis for Frame Correction: If the restriction sites are not perfectly aligned, use a site-directed mutagenesis kit (e.g., QuikChange®) to introduce single base deletions or additions to ensure the correct reading frame of the chimeric protein.

-

Sequencing Verification: Sequence the entire open reading frame of the chimeric constructs to confirm the correct fusion and the absence of any unintended mutations.

-

cRNA Synthesis: Linearize the expression vectors containing the chimeric cDNAs and use an in vitro transcription kit to synthesize capped cRNA for expression in Xenopus oocytes.

Lactate Transport Assay in Xenopus laevis Oocytes

This assay is used to functionally assess the inhibitory activity of AR-C155858 on wild-type and chimeric MCTs.

Protocol:

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with 50 ng of cRNA encoding the desired MCT construct (wild-type or chimera) or with water (as a negative control). Incubate the oocytes for 72 hours to allow for protein expression.

-

Inhibitor Pre-incubation: Place groups of 10-15 oocytes in a multi-well plate containing uptake buffer (e.g., 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl₂, 1 mM CaCl₂, 20 mM MES, pH 6.0) with varying concentrations of AR-C155858. Incubate for 45 minutes to allow the inhibitor to reach equilibrium.

-

Lactate Uptake: Transfer the oocytes to 50 µL of uptake buffer containing L-[¹⁴C]lactate (e.g., 0.5 mM) and the corresponding concentration of AR-C155858.

-

Assay Termination and Lysis: After a defined incubation period (e.g., 2.5 minutes), rapidly wash the oocytes five times with ice-cold uptake buffer to remove extracellular radiolabel. Individually transfer oocytes to scintillation vials and lyse them in 100 µL of 2% (w/v) SDS.

-

Scintillation Counting: Add scintillation fluid to each vial and quantify the amount of incorporated L-[¹⁴C]lactate using a scintillation counter.

-

Data Analysis: Subtract the uptake measured in water-injected oocytes to determine the MCT-mediated transport. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Determination of Ki and kcat in Rat Erythrocytes

This method allows for the precise determination of the inhibitor's binding affinity and the transporter's turnover rate in a native cell system.

Protocol:

-

Erythrocyte Preparation: Obtain fresh rat blood and wash the erythrocytes multiple times in a saline buffer.

-

Inhibitor Pre-incubation: Pre-incubate the erythrocytes at a known hematocrit (e.g., 3.5% or 7%) for 1 hour at room temperature with a range of AR-C155858 concentrations.

-

Lactate Transport Measurement: Initiate lactate transport by adding L-lactate (e.g., 10 mM) at a reduced temperature (e.g., 6°C) to slow down the transport rate for accurate measurement. Monitor the initial rate of lactate influx.

-

Data Analysis: Fit the data using non-linear regression analysis to the equation for a tight-binding, non-competitive inhibitor. This analysis, which takes into account the total inhibitor concentration and the hematocrit, allows for the simultaneous determination of the Ki, the number of inhibitor binding sites (Et), and the turnover number (kcat).

Site-Directed Mutagenesis to Identify Key Binding Residues

This technique is employed to pinpoint specific amino acids that are crucial for AR-C155858 binding by mutating them and observing the effect on inhibitor sensitivity.

Protocol:

-

Template Plasmid: Use a plasmid containing the wild-type MCT1 cDNA as the template.

-

Primer Design: Design mutagenic primers that contain the desired nucleotide change to alter the specific amino acid residue of interest.

-

PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation.

-

Template Digestion: Digest the parental, non-mutated DNA template using a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transformation: Transform the mutated plasmids into competent E. coli for amplification.

-

Sequence Verification: Isolate the plasmid DNA and sequence the entire MCT1 gene to confirm the presence of the desired mutation and the absence of any other unintended mutations.

-

Functional Analysis: Express the mutated MCT1 in Xenopus oocytes and perform lactate transport assays in the presence of AR-C155858 to assess any changes in inhibitor sensitivity.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of AR-C155858.

Caption: Proposed mechanism of MCT1 inhibition by AR-C155858.

Caption: Experimental workflow for localizing the AR-C155858 binding site.

Caption: Workflow for identifying key amino acid residues for AR-C155858 binding.

References

- 1. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibition of monocarboxylate transporter 2 (MCT2) by AR-C155858 is modulated by the associated ancillary protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of key binding site residues of MCT1 for AR-C155858 reveals the molecular basis of its isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

AR-C155858: A Technical Guide to its Selectivity for Monocarboxylate Transporters MCT1 and MCT2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibition of Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 2 (MCT2) by the potent inhibitor, AR-C155858. This document outlines the quantitative inhibitory data, details the experimental protocols used to determine selectivity, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Selectivity of AR-C155858

AR-C155858 is a highly potent inhibitor of both MCT1 and MCT2, with a significantly lower affinity for MCT2 compared to MCT1.[1][2][3] It exhibits no inhibitory activity against MCT4.[4] The inhibitory constants (Ki) are summarized in the table below.

| Transporter | Ki Value | Description |

| MCT1 | 2.3 nM | Determined in rat erythrocytes expressing endogenous MCT1. |

| MCT2 | < 10 nM | Determined in MCT2-transfected Xenopus laevis oocytes. The precise Ki is noted to be significantly less than 10 nM. |

| MCT4 | No Inhibition | AR-C155858 is inactive against MCT4. |

Mechanism of Inhibition

AR-C155858 exerts its inhibitory effect by binding to an intracellular site on the transporters. The proposed mechanism involves the slow permeation of AR-C155858 across the cell membrane to reach the cytosol, where it then binds to the transporter. For MCT1, this binding site is located within the C-terminal half of the transporter, specifically involving transmembrane helices 7-10. The interaction with key residues in this region, such as those on helices 5, 8, and 10, is crucial for its potent inhibition. The inhibition of MCT1 by AR-C155858 has been shown to be time-dependent.

The sensitivity of MCT2 to AR-C155858 can be modulated by its ancillary protein. For instance, the presence of the ancillary protein embigin can reduce the inhibitory effect of AR-C155858 on MCT2.

Experimental Protocols for Determining Inhibitor Selectivity

The selectivity of AR-C155858 for MCT1 versus MCT2 is typically determined using radiolabeled substrate uptake assays in cells or oocytes expressing the specific transporter isoform.

L-[14C]Lactate Uptake Assay in Xenopus laevis Oocytes

This is a common method to assess the inhibitory activity of compounds on specific MCT isoforms.

Protocol:

-

Expression of MCTs in Oocytes:

-

Synthesize cRNA for the desired MCT isoform (e.g., MCT1, MCT2) and any necessary ancillary proteins (e.g., basigin, embigin).

-

Microinject the cRNA into Xenopus laevis oocytes.

-

Incubate the oocytes for 3-5 days to allow for protein expression at the plasma membrane.

-

-

Inhibitor Pre-incubation:

-

Wash the oocytes with an appropriate uptake buffer (e.g., 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl2, 1 mM CaCl2, and 20 mM MES, pH 6.0).

-

Pre-incubate the oocytes in the uptake buffer containing various concentrations of AR-C155858 for a specified time (e.g., 45 minutes) at room temperature.

-

-

Substrate Uptake Measurement:

-

Initiate the uptake by adding the uptake buffer containing a fixed concentration of L-[14C]lactate (e.g., 0.5 mM).

-

Allow the uptake to proceed for a defined period (e.g., 2.5-10 minutes).

-

Stop the reaction by washing the oocytes rapidly with ice-cold buffer.

-

-

Quantification and Analysis:

-

Lyse individual oocytes and measure the incorporated radioactivity using liquid scintillation counting.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 or Ki value.

-

Caption: Workflow for determining MCT inhibition using a radiolabeled lactate uptake assay.

Role in Biological Pathways and Research Applications

MCT1 and MCT2 are crucial for the transport of monocarboxylates like lactate and pyruvate across cell membranes. They play a key role in cellular metabolism, particularly in the "lactate shuttle" hypothesis, where lactate produced by glycolytic cells is utilized by oxidative cells as a respiratory fuel.

-

MCT1 is ubiquitously expressed and is involved in both lactate import and export, depending on the metabolic state of the cell.

-

MCT2 has a higher affinity for substrates compared to MCT1 and is predominantly found in tissues that consume lactate, such as neurons and the heart.

The selective inhibition of MCT1 and MCT2 by AR-C155858 makes it a valuable tool for dissecting the distinct roles of these transporters in various physiological and pathological processes, including cancer metabolism and neurobiology. In cancer, many tumor cells rely on high rates of glycolysis and subsequent lactate efflux via MCTs to maintain a high proliferative rate. Inhibition of MCT1 by AR-C155858 can block this lactate export, leading to intracellular acidification and inhibition of glycolysis, thereby suppressing tumor growth.

Caption: The lactate shuttle and the inhibitory action of AR-C155858.

References

- 1. Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of AR-C155858 on Lactate Transport Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C155858 is a potent and specific inhibitor of the monocarboxylate transporters MCT1 and MCT2, which play a crucial role in the transport of lactate and other monocarboxylates across the plasma membrane.[1][2][3] Due to the central role of lactate in cellular metabolism, particularly in cancer and immunology, understanding the precise effects of AR-C155858 on lactate transport kinetics is of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and mechanistic insights into the action of AR-C155858.

Quantitative Analysis of AR-C155858 Inhibition

The inhibitory potency of AR-C155858 has been characterized across various experimental systems. The following tables summarize the key quantitative data on its effect on lactate transport kinetics.

Table 1: Inhibitory Constants (Ki) and IC50 Values for AR-C155858

| Transporter | Cell System/Species | Parameter | Value | Reference |

| MCT1 | Rat Erythrocytes | Ki | 2.3 ± 1.4 nM | [1][2] |

| MCT1 | HAP1 MCT4-KO cells | IC50 | ~7 nM | |

| MCT1 | 4T1 Murine Breast Cancer Cells | IC50 (L-lactate uptake) | 25.0 ± 4.2 nM | |

| MCT1 | 4T1 Murine Breast Cancer Cells | IC50 (Cell growth) | 20.2 ± 0.2 nM | |

| MCT2 | - | Ki | < 10 nM | |

| MCT4 | Xenopus laevis oocytes | Inhibition | Not inhibited | |

| MCT4 | HAP1 MCT1-KO cells | Inhibition | No effect |

Table 2: Kinetic Parameters of MCT1 in the Presence of AR-C155858

| Parameter | Experimental System | Value | Reference |

| Turnover number (kcat) of MCT1 | Rat Erythrocytes (at 6 °C) | 12.2 ± 1.1 s⁻¹ | |

| Number of AR-C155858-binding sites (Et) on MCT1 | Rat Erythrocytes | 1.29 ± 0.09 nmol per ml of packed cells |

Table 3: Cellular Uptake Kinetics of AR-C155858 in 4T1 Cells

| Parameter | Value | Reference |

| Km | 0.399 ± 0.067 μM | |

| Vmax | 4.79 ± 0.58 pmol/mg/min | |

| Diffusional clearance (P) | 0.330 ± 0.088 μL/mg/min |

Mechanism of Action and Signaling

AR-C155858 acts as a potent inhibitor of MCT1 and MCT2 by binding to an intracellular site on the transporters. This intracellular binding is a key feature of its mechanism, suggesting that the inhibitor must first enter the cell to exert its effect. Studies using chimeric transporters of MCT1 and MCT4 have pinpointed the binding site to the C-terminal half of MCT1, specifically involving transmembrane domains 7-10. Key residues identified as crucial for AR-C155858 binding include Phe360 and Ser364. The inhibition by AR-C155858 is time-dependent and slowly reversible.

The following diagram illustrates the proposed mechanism of AR-C155858 inhibition of MCT1.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe the key experimental protocols used to characterize the effect of AR-C155858 on lactate transport.

Measurement of Lactate Transport in Rat Erythrocytes

This method utilizes a pH-sensitive electrode to measure the proton-linked transport of lactate.

-

Cell Preparation: Rat erythrocytes are used at a 3.5% or 7% hematocrit in a lightly buffered saline medium.

-

Inhibitor Pre-incubation: The erythrocytes are pre-incubated for 1 hour at room temperature with the desired concentration of AR-C155858.

-

Assay Conditions: The assay is performed in the presence of 5 µM DIDS and 100 µM acetazolamide to block bicarbonate/CO2-mediated proton movements.

-

Measurement: Lactate transport is initiated by the addition of L-lactate, and the change in extracellular pH is monitored using a pH-sensitive electrode.

Lactate Transport Assay in Xenopus laevis Oocytes

This system allows for the functional expression and characterization of specific MCT isoforms.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired MCT isoform (e.g., MCT1, MCT2, or MCT4).

-

Expression: The oocytes are incubated for 72 hours to allow for transporter expression.

-

Inhibitor Pre-incubation: Oocytes are pre-incubated in a transport buffer (pH 6.0) with or without AR-C155858 for a specified time (e.g., 45 minutes).

-

Uptake Measurement: The uptake of radiolabeled L-[¹⁴C]lactate is measured over a short, linear time period (e.g., 2.5 minutes). Alternatively, changes in intracellular pH can be monitored using the fluorescent dye BCECF.

The following diagram outlines the general workflow for assessing AR-C155858's effect on lactate transport in Xenopus oocytes.

Cellular Uptake and Inhibition Assays in Cancer Cell Lines (e.g., 4T1)

These assays are critical for evaluating the efficacy of AR-C155858 in a cancer-relevant context.

-

Cell Culture: 4T1 murine breast cancer cells, which express MCT1, are cultured under standard conditions.

-

Inhibition Assay:

-

Cells are pre-incubated with varying concentrations of AR-C155858 for a short period (e.g., 5 minutes) to achieve maximal inhibition.

-

The uptake of L-[³H]lactate is then measured over a defined time course.

-

-

Reversibility Assay:

-

After pre-incubation with the inhibitor, cells are washed to remove AR-C155858.

-

L-lactate uptake is then measured at various time points post-washout to determine the rate of recovery of transporter function.

-

-

Inhibitor Uptake Assay:

-

The uptake of radiolabeled or unlabeled AR-C155858 into the cells is measured over time to determine its own transport kinetics.

-

Logical Relationship of AR-C155858's Effects

The inhibition of lactate transport by AR-C155858 has downstream consequences on cellular metabolism and function, particularly in highly glycolytic cells like cancer cells. By blocking lactate efflux, AR-C155858 can lead to intracellular lactate accumulation and a subsequent decrease in intracellular pH, which can impact various cellular processes, including glycolysis itself and cell proliferation.

The following diagram illustrates the logical cascade of events following MCT1 inhibition by AR-C155858.

Conclusion

AR-C155858 is a highly potent and specific inhibitor of MCT1 and MCT2, with a well-characterized mechanism of action involving intracellular binding. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. A thorough understanding of its effects on lactate transport kinetics is essential for its application in studying cellular metabolism and for the development of novel therapeutic strategies targeting lactate transport.

References

- 1. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

AR-C155858: A Technical Guide for Researchers

Introduction: AR-C155858 is a potent and selective small molecule inhibitor of the monocarboxylate transporters MCT1 and MCT2.[1][2] It has emerged as a critical tool for studying the roles of these transporters in cellular metabolism, particularly in the context of cancer and immunology.[1] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to AR-C155858 for researchers and drug development professionals.

Chemical Structure and Properties

AR-C155858 is a thieno[2,3-d]pyrimidine-2,4-dione derivative. Its detailed chemical properties are summarized below.

| Property | Value |

| IUPAC Name | 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[[(4S)-4-hydroxy-2-isoxazolidinyl]carbonyl]-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

| CAS Number | 496791-37-8 |

| Molecular Formula | C₂₁H₂₇N₅O₅S |

| Molecular Weight | 461.53 g/mol |

| Canonical SMILES | CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4CC(CO4)O |

| Solubility | Soluble in DMSO (up to 100 mM) |

| Storage | Store at -20°C |

Mechanism of Action

AR-C155858 functions by inhibiting the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane. It exhibits high selectivity for MCT1 and MCT2 over other isoforms like MCT4. The inhibitory action is potent, with Ki values in the low nanomolar range.

The binding site for AR-C155858 is located on the intracellular side of the transporter, involving transmembrane helices 7-10. This means the inhibitor must first enter the cell to exert its effect. Once bound, it blocks the conformational changes necessary for the transport cycle, effectively shutting down the influx and efflux of lactate. This disruption of lactate flux can lead to increased intracellular lactate, reduced glycolysis, and inhibition of cell proliferation, particularly in cancer cells that rely on aerobic glycolysis (the Warburg effect).

References

AR-C155858: A Technical Guide to the Downstream Effects of Monocarboxylate Transporter Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C155858 is a potent and selective inhibitor of the monocarboxylate transporters MCT1 and, to a lesser extent, MCT2.[1] These transporters are crucial for the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane. In the context of cancer, many tumor cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic phenotype leads to the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and support continued glycolytic flux. MCT1 and MCT4 are the primary transporters responsible for this lactate efflux in cancer cells. By inhibiting MCT1, AR-C155858 disrupts this critical metabolic process, leading to a cascade of downstream effects that can impede tumor growth and survival. This technical guide provides an in-depth overview of the downstream consequences of MCT inhibition by AR-C155858, including quantitative data on its inhibitory activity, detailed experimental protocols for its study, and a summary of its impact on cellular signaling and the tumor microenvironment.

Data Presentation: Quantitative Effects of AR-C155858

The following tables summarize the quantitative data on the inhibitory potency of AR-C155858 against its targets and its effects on cancer cell lines.

Table 1: Inhibitory Potency of AR-C155858 against Monocarboxylate Transporters

| Transporter | Inhibition Constant (Ki) | Notes |

| MCT1 | 2.3 nM[1] | High-affinity inhibitor. |

| MCT2 | <10 nM | Potent inhibitor, but with slightly lower affinity than for MCT1. |

| MCT4 | No significant activity | AR-C155858 is highly selective for MCT1 and MCT2 over MCT4. |

Table 2: Cellular Effects of AR-C155858 in Cancer Cell Lines

| Cell Line | Assay | IC50 Value | Reference |

| 4T1 (Murine Breast Cancer) | L-Lactate Uptake | 25.0 ± 4.2 nM | |

| 4T1 (Murine Breast Cancer) | Cell Proliferation | 20.2 ± 0.2 nM | |

| Raji (Burkitt's Lymphoma) | Cell Proliferation | Inhibition observed | |

| MDA-MB-231 (Breast Cancer) | Mammosphere Formation | ~1-2 µM | |

| HAP1 | Lactate Export (MCT1-dependent) | ~7 nM |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of AR-C155858. Below are protocols for key experiments cited in the literature.

Protocol 1: Radiolabeled Lactate Uptake Assay in Cancer Cell Lines

This assay measures the inhibition of lactate transport into cancer cells by AR-C155858.

Materials:

-

Cancer cell line of interest (e.g., 4T1, T3M4, A818-6)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Uptake buffer (e.g., 10 mM HEPES, 5 mM KCl, 100 mM NaCl, 1 mM MgCl2, pH 7.5)

-

[¹⁴C]-L-lactate

-

Unlabeled L-lactate

-

AR-C155858

-

Cell lysis buffer (e.g., 2% w/v sodium dodecyl sulfate in uptake buffer)

-

Scintillation counter and vials

-

Protein quantification assay kit (e.g., BCA assay)

Procedure:

-

Seed cells in 12-well plates at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

-

Equilibrate the cells in a glucose-free medium.

-

Replace the medium with uptake buffer containing 2 µCi (0.5 µM) of [¹⁴C]-L-lactate. For competition experiments to determine non-specific uptake, add a high concentration of unlabeled lactate (e.g., 10 mM).

-

To test the inhibitory effect of AR-C155858, pre-incubate the cells with varying concentrations of the inhibitor in the uptake buffer for a specified time (e.g., 5 minutes) before adding the [¹⁴C]-L-lactate.

-

Incubate the cells for 1 to 3 hours at 37°C.

-

Stop the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells in 500 µL of cell lysis buffer.

-

Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysates using a standard protein assay.

-

Normalize the radioactive counts to the protein concentration to determine the specific uptake of [¹⁴C]-L-lactate.

Protocol 2: Cell Proliferation Assay

This assay determines the effect of AR-C155858 on the growth of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., 4T1)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

AR-C155858

-

96-well plates

-

Cell proliferation reagent (e.g., WST-1, MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5.0 x 10³ cells per well in 100 µL of complete medium and allow them to adhere overnight.

-

Remove the medium and wash the cells with PBS.

-

Treat the cells with various concentrations of AR-C155858 in 100 µL of serum-free medium for 48 hours. Include a vehicle control (e.g., <0.1% DMSO).

-

Quantify relative cell growth using a cell proliferation reagent according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Normalize the results to the vehicle control and express them as a percentage of cell growth.

Protocol 3: MCT Transport Assay in Xenopus laevis Oocytes

This heterologous expression system allows for the specific characterization of AR-C155858's effect on individual MCT isoforms.

Materials:

-

Xenopus laevis oocytes

-

cRNA for the MCT isoform of interest (e.g., MCT1, MCT2, MCT4)

-

ND96 solution

-

Uptake buffer (e.g., 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl₂, 1 mM CaCl₂, 20 mM MES, pH 6.0)

-

[¹⁴C]-L-lactate

-

AR-C155858

-

Microinjector

Procedure:

-

Prepare healthy stage V-VI Xenopus oocytes.

-

Inject oocytes with 30-60 ng of the cRNA for the desired MCT isoform. Incubate the oocytes for 3-4 days to allow for protein expression.

-

For the transport assay, pre-incubate groups of oocytes in uptake buffer containing varying concentrations of AR-C155858 for 45 minutes.

-

Initiate the uptake by transferring the oocytes to an uptake solution containing [¹⁴C]-L-lactate (e.g., 0.5 mM) and the corresponding concentration of AR-C155858.

-

Stop the uptake after a defined period (e.g., 2.5 minutes) by washing the oocytes multiple times with ice-cold uptake buffer.

-

Individually lyse the oocytes and measure the radioactivity by scintillation counting.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the downstream effects of AR-C155858.

Caption: Mechanism of action of AR-C155858 and its primary downstream metabolic consequences.

Caption: A simplified workflow for a radiolabeled lactate uptake assay to assess MCT1 inhibition.

Caption: The role of MCT-mediated lactate efflux in shaping an immunosuppressive tumor microenvironment.

Downstream Effects of MCT Inhibition by AR-C155858

Metabolic Consequences

The primary and most immediate consequence of MCT1 inhibition by AR-C155858 is the intracellular accumulation of lactate and a subsequent decrease in intracellular pH (acidosis). This metabolic disruption triggers a cascade of downstream effects:

-

Inhibition of Glycolysis: The buildup of lactate can lead to feedback inhibition of key glycolytic enzymes, such as phosphofructokinase and lactate dehydrogenase (LDH). This slows down the rate of glycolysis, thereby reducing the cell's ability to produce ATP and essential metabolic intermediates.

-

Reduced Glutathione Synthesis: Glycolysis provides precursors for the pentose phosphate pathway (PPP), which is the primary source of NADPH. NADPH is essential for the regeneration of reduced glutathione (GSH), a critical antioxidant that protects cells from oxidative stress. By inhibiting glycolysis, AR-C155858 can lead to a depletion of GSH, rendering cancer cells more susceptible to oxidative damage and apoptosis.

-

NAD+ Depletion: The conversion of pyruvate to lactate by LDH is a crucial step for regenerating NAD+ from NADH, which is required for sustained glycolysis. Inhibition of lactate efflux can disrupt this process, leading to an accumulation of NADH and a depletion of NAD+. This NAD+ depletion can further inhibit glycolysis and other NAD+-dependent cellular processes, potentially leading to an energy crisis and cell death.

Signaling Pathways

The metabolic alterations induced by AR-C155858 can impact various cellular signaling pathways. One notable pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . While the precise mechanisms are still under investigation, it has been suggested that MCT1 can promote cancer cell migration independently of its transporter activity by activating the NF-κB pathway. However, treatment with MCT1 inhibitors like AR-C155858, which effectively block lactate transport, did not inhibit cancer cell migration and invasion in certain contexts, suggesting a more complex relationship.

Impact on the Tumor Microenvironment

The high levels of lactate exported by tumor cells play a significant role in shaping the tumor microenvironment (TME), often creating an immunosuppressive landscape. By inhibiting lactate efflux, AR-C155858 can potentially remodel the TME:

-

Alleviation of Tumor Acidosis: The constant efflux of lactic acid from tumor cells contributes to the acidification of the TME. This acidic environment is known to suppress the function of immune effector cells, such as cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, while promoting the activity of immunosuppressive cells like regulatory T cells (Tregs) and M2-polarized macrophages. By blocking lactate export, AR-C155858 may help to normalize the pH of the TME, thereby enhancing anti-tumor immune responses.

-

Modulation of Immune Cell Function: Lactate itself can act as a signaling molecule within the TME, directly affecting the function of immune cells. For instance, high lactate concentrations can inhibit T-cell proliferation and cytokine production. By reducing the extracellular lactate concentration, AR-C155858 could potentially restore the function of anti-tumor immune cells. Interestingly, studies have shown that CAR T-cells can be insensitive to MCT1 inhibition, suggesting a potential for combination therapies.

Conclusion

AR-C155858 is a powerful research tool and a potential therapeutic agent that targets a key metabolic vulnerability of many cancers. Its high potency and selectivity for MCT1 and MCT2 allow for the precise interrogation of the roles of these transporters in cancer biology. The downstream effects of MCT inhibition by AR-C155858 are multifaceted, ranging from direct metabolic disruption within the cancer cell to the modulation of the surrounding tumor microenvironment. A thorough understanding of these downstream consequences is essential for the rational design of novel cancer therapies that exploit the metabolic dependencies of tumors. Further research into the intricate signaling networks affected by MCT inhibition and its interplay with the immune system will undoubtedly unveil new avenues for therapeutic intervention.

References

The Role of AR-C155858 in Reprogramming Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survival. One of the most prominent metabolic phenotypes is the Warburg effect, characterized by elevated glycolysis and lactate production, even in the presence of oxygen. This metabolic reprogramming is heavily reliant on the efficient transport of lactate out of the cancer cell, a process mediated by monocarboxylate transporters (MCTs). AR-C155858, a potent and selective inhibitor of MCT1 and MCT2, has emerged as a critical tool for investigating the metabolic vulnerabilities of cancer and as a potential therapeutic agent. This technical guide provides an in-depth overview of AR-C155858's mechanism of action, its impact on cancer metabolism, and detailed protocols for its experimental application.

Introduction: Targeting Lactate Flux in Cancer

The reliance of many cancer cells on aerobic glycolysis necessitates a robust system for extruding the resulting lactate to maintain intracellular pH and prevent feedback inhibition of the glycolytic pathway. Monocarboxylate transporters, particularly MCT1 and MCT4, are key players in this process, facilitating the efflux of lactate and protons from cancer cells. This lactate shuttle not only sustains glycolysis within the tumor cell but also contributes to the acidification of the tumor microenvironment, which promotes invasion, metastasis, and immune evasion.

AR-C155858 is a pyrrole pyrimidine derivative that has been identified as a highly potent and selective inhibitor of MCT1 and its isoform MCT2, with significantly less activity towards MCT4.[1][2] This specificity allows for the targeted disruption of lactate transport in cancers that are predominantly reliant on MCT1 for lactate efflux, offering a therapeutic window to reprogram cancer metabolism and inhibit tumor growth.

Mechanism of Action of AR-C155858

AR-C155858 exerts its inhibitory effect by binding to an intracellular site on the MCT1 and MCT2 transporters.[3] The binding site is located within the C-terminal half of the transporter, involving transmembrane helices 7-10.[3] By binding to this internal site, AR-C155858 effectively blocks the conformational changes necessary for the translocation of lactate and other monocarboxylates across the cell membrane. This leads to a rapid cessation of lactate efflux from the cell.

Reprogramming Cancer Metabolism

The inhibition of MCT1/2 by AR-C155858 triggers a cascade of metabolic consequences that collectively impair cancer cell proliferation and survival.

-

Intracellular Lactate Accumulation and Acidification: The primary effect of AR-C155858 is the trapping of lactate and protons inside the cancer cell. This leads to a rapid increase in intracellular lactate concentration and a corresponding drop in intracellular pH.

-

Glycolytic Inhibition: The accumulation of lactate, the end-product of glycolysis, leads to feedback inhibition of key glycolytic enzymes, such as lactate dehydrogenase (LDH) and phosphofructokinase (PFK). This effectively shuts down the cell's primary ATP production pathway.

-

Redox Imbalance: Glycolysis is tightly coupled to the regeneration of NAD+ from NADH. By inhibiting lactate production, AR-C155858 disrupts the NAD+/NADH ratio, further compromising cellular metabolism.

-

Glutathione Synthesis Inhibition: The metabolic disruption caused by AR-C155858 has been shown to disable glutathione synthesis, rendering cancer cells more susceptible to oxidative stress.[1]

Downstream Signaling Pathways

The metabolic reprogramming induced by AR-C155858 can also impact key oncogenic signaling pathways:

-

c-Myc: The transcription factor c-Myc is a master regulator of metabolic gene expression, including the upregulation of MCT1. By inhibiting a key downstream effector of c-Myc-driven metabolism, AR-C155858 can counteract the pro-proliferative effects of this oncogene.

-

HIF-1α: While direct evidence is still emerging, the inhibition of lactate efflux and the subsequent alteration of the tumor microenvironment could indirectly affect the stability and activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a critical driver of tumor adaptation to hypoxia and promotes the expression of glycolytic genes and MCT4. By disrupting the metabolic symbiosis within the tumor, AR-C155858 may interfere with HIF-1α-driven tumor progression.

-

NF-κB: Some studies suggest that MCT1 may have roles independent of its transporter activity, including the modulation of NF-κB signaling. While pharmacological inhibition with AR-C155858 did not appear to affect NF-κB activity in the same way as MCT1 knockdown, the profound metabolic stress induced by the inhibitor could have secondary effects on this and other survival pathways.

Quantitative Data Summary

AR-C155858 is a highly potent inhibitor of MCT1 and MCT2. The following tables summarize its inhibitory constants (Ki) and its efficacy in various cancer cell lines (IC50).

| Target | Inhibitory Constant (Ki) | Reference(s) |

| MCT1 | 2.3 nM | |

| MCT2 | <10 nM | |

| MCT4 | No significant inhibition |

| Cancer Cell Line | Cancer Type | Assay | IC50 Value | Reference(s) |

| 4T1 | Murine Breast Cancer | Cell Proliferation | 20.2 ± 0.2 nM | |

| 4T1 | Murine Breast Cancer | L-Lactate Uptake | 25.0 ± 4.2 nM | |

| Raji | Burkitt's Lymphoma | Cell Proliferation | Blocks proliferation | |

| TAMR-MCF-7 | Breast Cancer | Proliferation, Migration, Spheroid Formation | Inhibits | |

| MDA-MB-231 | Breast Cancer | Mammosphere Formation | ~1-2 µM | |

| HCT-116 | Colorectal Cancer | Cell Proliferation with FX-11 | Synergistic effect | |

| MCF-7 | Breast Cancer | Cell Proliferation | Inhibits |

Experimental Protocols

Lactate Uptake Assay

This protocol is designed to measure the inhibition of lactate transport in cancer cells using radiolabeled L-lactate.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

AR-C155858

-

Sodium-free uptake buffer (137 mM N-methyl-d-glucamine, 5.4 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 6.0)

-

L-[14C]lactate

-

Scintillation fluid and counter

Procedure:

-

Cell Seeding: Plate cells in 35 mm culture dishes at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Treatment: On the day of the assay, remove the culture medium and wash the cells three times with the sodium-free uptake buffer.

-

Pre-incubation: Equilibrate the cells for 20 minutes at 37°C in the uptake buffer containing various concentrations of AR-C155858 or vehicle control (e.g., DMSO).

-

Lactate Uptake: Initiate the uptake by adding uptake buffer containing L-[14C]lactate (final concentration, e.g., 0.5 mM) and the corresponding concentration of AR-C155858.

-

Incubation: Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of lactate uptake for the specific cell line.

-

Termination: Stop the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity to the protein concentration of each sample. Calculate the percentage of inhibition for each AR-C155858 concentration compared to the vehicle control and determine the IC50 value.

Cell Viability Assay (WST-1)

This protocol measures the effect of AR-C155858 on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Cell culture medium and supplements

-

AR-C155858

-

Cell Proliferation Reagent WST-1

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.

-

Cell Treatment: After allowing the cells to adhere (typically overnight), replace the medium with fresh medium containing serial dilutions of AR-C155858 (e.g., 0-500 nM) or vehicle control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation with WST-1: Incubate the plate for an additional 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line to ensure sufficient color development without reaching saturation.

-

Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker and measure the absorbance at 420-480 nm using a microplate reader. A reference wavelength above 600 nm can be used to subtract background.

-

Data Analysis: Subtract the absorbance of the media-only blank from all readings. Normalize the results to the vehicle-treated control cells (set as 100% viability). Plot the percentage of cell viability against the log of the AR-C155858 concentration and determine the IC50 value.

Conclusion and Future Directions

AR-C155858 is an invaluable research tool and a promising therapeutic candidate for cancers that depend on MCT1 for their metabolic homeostasis. By potently and selectively inhibiting lactate transport, AR-C155858 effectively reprograms cancer metabolism, leading to a shutdown of glycolysis, intracellular acidification, and ultimately, a reduction in cell proliferation and viability.

Future research should continue to explore the full spectrum of cellular processes affected by AR-C155858, including its impact on downstream signaling pathways like HIF-1α and NF-κB. Understanding the mechanisms of resistance to MCT1 inhibition, such as the upregulation of MCT4, is crucial for the development of effective clinical strategies. Combination therapies, pairing AR-C155858 with inhibitors of other metabolic pathways (e.g., oxidative phosphorylation) or with conventional treatments like radiotherapy, hold significant promise for overcoming resistance and improving therapeutic outcomes for cancer patients. The analogue of AR-C155858, AZD3965, is currently in a phase I clinical trial, highlighting the translational potential of targeting lactate transport in oncology.

References

- 1. glpbio.com [glpbio.com]

- 2. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AR-C155858 as an Immunosuppressive Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C155858 is a potent and selective small molecule inhibitor of the monocarboxylate transporters (MCTs), specifically MCT1 and MCT2.[1][2][3][4] Originally identified for its immunosuppressive properties, AR-C155858 has become a valuable tool in metabolic research, particularly in the fields of immunology and oncology. This technical guide provides a comprehensive overview of AR-C155858, focusing on its core mechanism of action as an immunosuppressive agent, supported by quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways and experimental workflows.

The immunosuppressive activity of AR-C155858 stems from its ability to block the efflux of lactic acid from highly glycolytic cells, such as activated T-lymphocytes. Upon activation, T-cells undergo a metabolic shift to aerobic glycolysis, leading to a significant increase in lactate production. The accumulation of intracellular lactate due to MCT1 inhibition disrupts the metabolic processes necessary for T-cell proliferation and effector functions, thereby exerting an immunosuppressive effect.

Core Mechanism of Action

AR-C155858 is a pyrrole pyrimidine derivative that acts as a potent inhibitor of MCT1 and MCT2. It exhibits high affinity for MCT1, with a reported Ki value of approximately 2.3 nM in rat erythrocytes. Its affinity for MCT2 is also significant, with a Ki of less than 10 nM, while it shows no activity against MCT4. The inhibition is thought to occur via binding to an intracellular site on the transporter, involving transmembrane helices 7-10.

The primary mechanism of immunosuppression involves the blockade of lactate transport in activated T-lymphocytes. Activated T-cells rely on MCT1 to export the large amounts of lactate produced during their metabolic shift to glycolysis. By inhibiting MCT1, AR-C155858 prevents lactate efflux, leading to intracellular acidification and metabolic disruption, which in turn suppresses T-cell proliferation and effector functions. This selective targeting of highly proliferative, glycolytic T-effector cells, while potentially sparing T-regulatory cells, contributes to its immunomodulatory effects.

Quantitative Data

The following tables summarize the key quantitative data reported for AR-C155858 across various studies.

| Parameter | Value | System | Reference |

| Ki (MCT1) | 2.3 ± 1.4 nM | Rat Erythrocytes | |

| Ki (MCT1) | 2.3 nM | Rat Erythrocytes | |

| Ki (MCT2) | < 10 nM | Xenopus oocytes expressing MCT2 | |

| Ki (MCT4) | No activity | Xenopus oocytes expressing MCT4 | |

| IC50 (L-lactate uptake) | 25.0 ± 4.2 nM | 4T1 Murine Breast Cancer Cells | |

| IC50 (Cell Proliferation) | 20.2 ± 0.2 nM | 4T1 Murine Breast Cancer Cells |

Table 1: Inhibitory constants and IC50 values of AR-C155858.

| Parameter | Value | System | Reference |

| Number of binding sites (Et) | 1.29 ± 0.09 nmol per ml of packed cells | Rat Erythrocytes (MCT1) | |

| Turnover number (kcat) | 12.2 ± 1.1 s⁻¹ | Rat Erythrocytes (MCT1) |

Table 2: Binding and kinetic parameters of AR-C155858 for MCT1 in rat erythrocytes.

Experimental Protocols

Measurement of MCT1 Activity in Rat Erythrocytes

This protocol is adapted from studies characterizing the inhibition of MCT1 by AR-C155858 in rat erythrocytes.

-

Cell Preparation: Freshly drawn rat blood is washed with a saline solution. The erythrocytes are resuspended to a hematocrit of 3.5% or 7% in a lightly buffered saline medium. To prevent proton movements mediated by bicarbonate/CO2, 5 µM DIDS and 100 µM acetazolamide are added to the medium.

-

Inhibitor Incubation: The erythrocyte suspension is pre-incubated with the desired concentration of AR-C155858 or vehicle control (DMSO) for 1 hour at room temperature (22–25 °C).

-

Lactate Transport Assay: The assay is initiated by adding 10 mM L-lactate to the erythrocyte suspension at 6 °C. The proton-linked transport of lactate is measured by monitoring the extracellular increase in pH using a pH electrode.

-

Data Analysis: The initial rate of pH change is used to determine the rate of lactate transport. By performing the experiment at two different cell densities, the data can be fitted to an equation for a tight-binding non-competitive inhibitor to determine the Ki value, the number of binding sites (Et), and the turnover number (kcat) of MCT1.

Inhibition of MCTs Expressed in Xenopus laevis Oocytes

This protocol describes the methodology used to assess the inhibitory effect of AR-C155858 on different MCT isoforms expressed in Xenopus laevis oocytes.

-

Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are prepared and injected with cRNA encoding for MCT1, MCT2, or MCT4. The oocytes are then incubated for 72 hours to allow for protein expression.

-

Inhibitor Incubation: Oocytes are pre-incubated in a transport buffer (pH 6) containing the desired concentration of AR-C155858 for 45 minutes. Time-course experiments can be performed to ensure that the incubation time is sufficient to reach equilibrium.

-

Lactate Uptake Assay: The uptake of radiolabeled L-[14C]lactate (e.g., 0.5 mM) is measured over a short period (e.g., 2.5 minutes) during which the uptake is linear.

-

Internal Inhibition Assay (Microinjection): To determine if the inhibitor acts from the intracellular side, AR-C155858 can be microinjected into the oocytes. Following a brief incubation period, the L-[14C]lactate uptake is measured as described above.

-

Data Analysis: The amount of radiolabeled lactate taken up by the oocytes is quantified by scintillation counting. The percentage of inhibition is calculated by comparing the uptake in the presence and absence of AR-C155858.

In Vitro T-Cell Proliferation Assay

This is a general protocol to assess the immunosuppressive activity of AR-C155858 on T-cell proliferation.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. T-cells can be further purified from PBMCs if required.

-

Cell Staining (Optional): To monitor cell division, T-cells can be stained with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE).

-

Cell Culture and Stimulation: T-cells are cultured in a suitable medium and stimulated to proliferate using anti-CD3 and anti-CD28 antibodies or other mitogens. Various concentrations of AR-C155858 or vehicle control are added to the cultures.

-

Proliferation Measurement: After a defined culture period (e.g., 72 hours), T-cell proliferation is assessed. This can be done by measuring the dilution of the CFSE dye by flow cytometry or by quantifying the incorporation of tritiated thymidine into the DNA of proliferating cells.

-

Data Analysis: The extent of T-cell proliferation is quantified and the IC50 value for AR-C155858 can be determined.

Visualizations

Signaling Pathway of AR-C155858-mediated Immunosuppression

Caption: AR-C155858 inhibits MCT1, leading to intracellular lactate accumulation and immunosuppression.

Experimental Workflow for Assessing Immunosuppressive Activity

Caption: A general workflow for evaluating the immunosuppressive effects of AR-C155858 in vitro.

Conclusion

AR-C155858 is a powerful research tool for investigating the role of monocarboxylate transporters in cellular metabolism and immune function. Its high potency and selectivity for MCT1 and MCT2 make it an ideal agent for studying the consequences of lactate transport inhibition. The immunosuppressive effects of AR-C155858 are well-documented and are directly linked to its ability to disrupt the metabolic reprogramming of activated T-lymphocytes. This in-depth technical guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers, scientists, and drug development professionals to effectively utilize AR-C155858 in their studies of immunometabolism and for the potential development of novel immunosuppressive therapies.

References

- 1. AR-C155858 | Monocarboxylate Transporter Inhibitors: R&D Systems [rndsystems.com]

- 2. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

AR-C155858: A Technical Overview of a Potent Monocarboxylate Transporter Inhibitor Developed by AstraZeneca

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to AR-C155858, a potent and selective inhibitor of monocarboxylate transporters (MCTs) 1 and 2, discovered and developed by AstraZeneca. Initially identified for its immunosuppressive properties, AR-C155858 has garnered significant interest for its potential as an anti-cancer agent due to its ability to disrupt cancer cell metabolism.[1][2][3] This guide will detail the compound's mechanism of action, summarize key quantitative data, outline experimental protocols used in its characterization, and provide visual representations of relevant biological pathways and experimental workflows.

Core Compound Characteristics and Mechanism of Action

AR-C155858 is a pyrrole-pyrimidine derivative that acts as a high-affinity inhibitor of MCT1 and MCT2, with significantly lower to no activity against MCT4.[1][3] These transporters are crucial for the efflux of lactic acid from highly glycolytic cells, a hallmark of many cancer types known as the Warburg effect. By blocking lactate transport, AR-C155858 induces intracellular acidification and disrupts the metabolic symbiosis between glycolytic and oxidative cancer cells, ultimately leading to inhibition of cell proliferation and, in some cases, cell death.

The inhibitory action of AR-C155858 is exerted from the intracellular side of the transporter. Structural studies using chimeras of MCT1 and the insensitive MCT4 have localized the binding site of AR-C155858 to the C-terminal half of MCT1, specifically involving transmembrane helices 7-10.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of AR-C155858's activity and kinetics from various published studies.

Table 1: Inhibitory Potency of AR-C155858 against Monocarboxylate Transporters

| Transporter | Ki Value (nM) | Cell/System | Reference |

| MCT1 | 2.3 | Rat Erythrocytes | |

| MCT2 | < 10 | Xenopus laevis oocytes | |

| MCT4 | No significant inhibition | Xenopus laevis oocytes |

Table 2: In Vitro Efficacy of AR-C155858 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (nM) | Assay | Reference |

| 4T1 | Murine Breast Cancer | 25.0 ± 4.2 | L-lactate uptake | |

| 4T1 | Murine Breast Cancer | 20.2 ± 0.2 | Cellular proliferation | |

| Raji | Human Burkitt's Lymphoma | 18 | Growth inhibition (MTT assay) | |

| MDA-MB-231 | Human Breast Cancer | ~1000-2000 | Mammosphere formation |

Table 3: Pharmacokinetic Parameters of AR-C155858 in 4T1 Murine Breast Cancer Cells

| Parameter | Value | Unit | Reference |

| Km | 0.399 ± 0.067 | µM | |

| Vmax | 4.79 ± 0.58 | pmol/mg/min | |

| P (Diffusional Clearance) | 0.330 ± 0.088 | µL/mg/min |

Key Experimental Protocols

This section details the methodologies for pivotal experiments used to characterize AR-C155858.

Protocol 1: Determination of Ki for MCT1 in Rat Erythrocytes

Objective: To determine the inhibitory constant (Ki) of AR-C155858 for MCT1-mediated lactate transport.

Materials:

-

Freshly isolated rat erythrocytes

-

L-[14C]lactate

-

AR-C155858 (stock solution in DMSO)

-

Uptake buffer (e.g., 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl2, 1 mM CaCl2, 20 mM MES, pH 6.0)

-

Scintillation fluid and counter

Methodology:

-

Wash isolated rat erythrocytes multiple times in the uptake buffer to remove plasma components.

-

Pre-incubate erythrocytes for a specified time (e.g., 45 minutes) at a controlled temperature (e.g., 6°C) with varying concentrations of AR-C155858.

-

Initiate the transport assay by adding L-[14C]lactate to the erythrocyte suspension.

-

Allow the uptake to proceed for a short, defined period.

-

Terminate the transport by rapidly centrifuging the erythrocytes through a dense, inert oil layer to separate them from the radioactive medium.

-

Lyse the erythrocyte pellet and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the rate of lactate transport at each inhibitor concentration.

-

Determine the Ki value by fitting the data to appropriate enzyme inhibition models (e.g., Cheng-Prusoff equation).

Protocol 2: Assessment of MCT Inhibition in Xenopus laevis Oocytes

Objective: To evaluate the inhibitory effect of AR-C155858 on specific MCT isoforms (MCT1, MCT2, MCT4) expressed heterologously.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human or rat MCT1, MCT2, and MCT4

-

L-[14C]lactate

-

AR-C155858

-

Uptake buffer (pH 6.0)

-

Microinjection apparatus

Methodology:

-

Surgically harvest oocytes from female Xenopus laevis.

-

Microinject oocytes with cRNA encoding the desired MCT isoform and incubate for 48-72 hours to allow for protein expression.

-

External Inhibition Assay: Pre-incubate the oocytes in uptake buffer containing various concentrations of AR-C155858 for a defined period (e.g., 45 minutes).

-

Internal Inhibition Assay: Microinject a known concentration of AR-C155858 directly into the oocytes.

-

Initiate the transport assay by adding L-[14C]lactate to the external buffer.

-

After a set time, wash the oocytes rapidly with ice-cold buffer to remove external radioactivity.

-

Lyse individual oocytes and measure the radioactivity by scintillation counting.

-

Compare the lactate uptake in inhibitor-treated oocytes to control oocytes (injected with vehicle, e.g., DMSO) to determine the extent of inhibition.

Protocol 3: Cellular Uptake and Proliferation Assays in Cancer Cells

Objective: To assess the effect of AR-C155858 on lactate transport and cell growth in a cancer cell line (e.g., 4T1).

Materials:

-

4T1 murine breast cancer cells

-

Cell culture medium (e.g., RPMI-1640) with supplements

-

L-[3H]lactate or L-[14C]lactate

-

AR-C155858

-

Cell proliferation assay reagent (e.g., MTT, WST-1)

-

Plate reader

Methodology for L-Lactate Uptake:

-

Seed 4T1 cells in multi-well plates and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of AR-C155858 for a specified time (e.g., 5 minutes to 12 hours) at 37°C.

-

Initiate uptake by adding radiolabeled L-lactate to the medium.

-

After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity.

-

Normalize the radioactivity to the protein content of each well.

-

Calculate the IC50 for lactate uptake inhibition.

Methodology for Cellular Proliferation:

-

Seed 4T1 cells in 96-well plates at a low density.

-

Treat the cells with a range of AR-C155858 concentrations.

-

Incubate the cells for a prolonged period (e.g., 72-96 hours).

-

Add a cell proliferation reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated controls and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to AR-C155858.

Caption: Mechanism of action of AR-C155858 in a glycolytic cancer cell.

Caption: Experimental workflow for assessing MCT inhibition in Xenopus oocytes.

Caption: Comparative workflow for in vitro assays in 4T1 cancer cells.

References

- 1. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]

AR-C155858: A Potent Inhibitor of Monocarboxylate Transporters MCT1 and MCT2

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of AR-C155858 against the monocarboxylate transporters MCT1 and MCT2. It includes detailed quantitative data on its binding affinity, experimental protocols for assessing its inhibitory effects, and a visualization of the key signaling pathways involved.

Quantitative Inhibition Data: Ki Values

AR-C155858 is a high-affinity inhibitor of both MCT1 and MCT2, demonstrating potent and selective inhibition of these transporters. The inhibitory constant (Ki) values, which represent the concentration of the inhibitor required to produce half-maximum inhibition, are summarized in the table below.

| Transporter | Ki Value | Cell System | Notes |

| MCT1 | 2.3 nM[1][2][3] | Rat Erythrocytes | Determined by inhibitor titrations of L-lactate transport.[2] |

| MCT2 | < 10 nM | Xenopus laevis Oocytes | The precise Ki is noted to be significantly less than 10 nM based on inhibitor titration curves. |

Experimental Protocols for Determining Inhibitory Activity

The determination of the Ki values for AR-C155858 against MCT1 and MCT2 involves specific and sensitive experimental assays. The following are detailed methodologies adapted from published research.

Inhibition of MCT1 in Rat Erythrocytes

This protocol describes the measurement of AR-C155858's inhibitory effect on MCT1-mediated L-lactate transport in rat erythrocytes.

Materials:

-

Freshly isolated rat erythrocytes

-

AR-C155858

-

L-[14C]lactate

-